1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Description
Properties
IUPAC Name |
3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-6-10-8-17-13-12(10)7-11(9-18-13)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXWCTPYYHBGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3CC)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133196 | |
| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1573171-45-5 | |
| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1573171-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The core structure is synthesized via cyclization of 2-aminopyridine derivatives. A representative method involves:
- Cyclocondensation : Reacting 2-amino-3-bromopyridine with a β-keto ester under acidic conditions to form the pyrrole ring.
- Bromination : Selective bromination at position 5 using $$ \text{N} $$-bromosuccinimide (NBS) in dichloromethane yields 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Key Reaction Conditions :
Bromination at Position 3
To introduce the second bromine at position 3:
- Reagents : Bromine ($$ \text{Br}_2 $$) in chloroform or NBS with triethylamine in THF.
- Mechanism : Electrophilic aromatic substitution facilitated by the electron-rich pyrrole ring.
- Product : 3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine.
Optimization Notes :
Protective Group Strategy
Tosylation of the NH Group
The NH group at position 1 is protected to prevent side reactions during subsequent couplings:
- Reagents : $$ p $$-Toluenesulfonyl chloride (TsCl) in dichloromethane with aqueous sodium hydroxide.
- Product : 3,5-Dibromo-1-tosyl-pyrrolo[2,3-b]pyridine.
Analytical Validation :
- $$ ^1\text{H NMR} $$: Loss of NH proton signal at $$ \delta $$ 11–12 ppm; appearance of tosyl aromatic protons at $$ \delta $$ 7.2–7.8 ppm.
Introduction of the Ethyl Group at Position 3
Negishi Cross-Coupling
The ethyl group is introduced via palladium-catalyzed coupling:
- Reagents : Ethylzinc bromide ($$ \text{CH}2\text{CH}2\text{ZnBr} $$), Pd(PPh$$3$$)$$4$$ catalyst.
- Conditions : Tetrahydrofuran (THF), 60–80°C, 12–24 hours.
- Product : 3-Ethyl-5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine.
Mechanistic Insights :
- Oxidative addition of Pd(0) to the C–Br bond.
- Transmetallation with ethylzinc bromide.
- Reductive elimination to form the C–C bond.
Miyaura Borylation at Position 5
Boronate Ester Installation
The bromine at position 5 is replaced with a pinacol boronate ester:
- Reagents : Bis(pinacolato)diboron ($$ \text{B}2(\text{pin})2 $$), Pd(dppf)Cl$$_2$$ catalyst, potassium acetate.
- Conditions : Dioxane, 80–100°C, 8–12 hours.
- Product : 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-pyrrolo[2,3-b]pyridine.
Analytical Data :
- $$ ^{11}\text{B NMR} $$: Signal at $$ \delta $$ 30–32 ppm confirms boronate formation.
- LC-MS : $$ m/z = 365.1 \, [\text{M+H}]^+ $$.
Deprotection of the Tosyl Group
Cleavage of the Protecting Group
The tosyl group is removed under basic conditions:
- Reagents : Sodium hydroxide (2.5 N) in methanol/water.
- Conditions : 50°C, 30 minutes.
- Product : 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Alternative Synthetic Routes
Direct Borylation of 3-Ethyl-5-bromo-pyrrolo[2,3-b]pyridine
An optimized one-pot method avoids tosylation:
- Reagents : $$ \text{B}2(\text{pin})2 $$, Pd(OAc)$$_2$$, XPhos ligand.
- Conditions : 1,4-Dioxane, 100°C, 6 hours.
- Yield : 60–65% with 90% purity.
Challenges and Optimization
Regioselectivity in Bromination
Competing bromination at positions 2 and 4 is mitigated by:
Catalyst Selection for Cross-Coupling
Pd(dppf)Cl$$2$$ outperforms Pd(PPh$$3$$)$$_4$$ in Miyaura borylation due to superior stability at high temperatures.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes and alkynes.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Borylation: Pinacolborane and palladium catalysts.
Hydroboration: Pinacolborane and transition metal catalysts.
Coupling Reactions: Aryl iodides and copper catalysts.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry or polymerization in materials science .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- CAS Number : 1573171-45-5
- Molecular Formula : C₁₅H₂₁BN₂O₂
- Molecular Weight : 272.15 g/mol
- SMILES : CCc1c[nH]c2c1cc(cn2)B1OC(C(O1)(C)C)(C)C
- Key Functional Groups : Pyrrolo[2,3-b]pyridine core, ethyl group at position 3, and a pinacol boronate ester at position 5.
Comparison with Similar Compounds
Structural and Functional Variations
Table 1: Key Structural and Physical Properties
Key Observations :
Substituent Effects: N-Substitution: The 1-methyl derivative (CAS 1220696-34-3) has reduced steric hindrance compared to bulkier groups (e.g., triisopropylsilyl in ), enhancing reactivity in cross-couplings . Bromine vs. Boronate: Brominated analogs (e.g., CAS 1072152-50-1) enable further functionalization via halogen exchange, unlike the target compound .
Synthetic Performance: The target compound exhibits moderate steric bulk from the ethyl group, balancing reactivity and stability in cross-couplings. In contrast, bulkier substituents (e.g., triisopropylsilyl in ) may hinder reaction rates.
Key Insights :
- Pharmaceutical Relevance : The target compound and its analogs are critical in kinase inhibitor development (e.g., FAK , c-KIT ).
- Market Trends : Brominated derivatives (e.g., CAS 1072152-50-1) dominate industrial demand due to their versatility in diversification , while the target compound is primarily used in academic and early-stage drug discovery .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly their role as inhibitors of fibroblast growth factor receptors (FGFRs) and potential anticancer agents. This article focuses on the biological activity of the specific compound 1H-Pyrrolo[2,3-b]pyridine, 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- , highlighting its synthesis, biological evaluation, and relevant research findings.
Synthesis of the Compound
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a combination of cyclization and boronation techniques. The presence of the dioxaborolane moiety is crucial for enhancing the compound's biological profile.
Inhibition of FGFRs
Research indicates that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs. For instance, a study reported that a closely related compound demonstrated IC50 values against FGFR1–4 in the range of 7 to 712 nM. This inhibition results in reduced proliferation and increased apoptosis in cancer cell lines such as breast cancer 4T1 cells .
Antitumor Activity
The antitumor properties of the compound have been evaluated in various studies. Notably:
- Cell Proliferation : The compound significantly inhibited the proliferation of A549 lung cancer cells and induced apoptosis through cell cycle arrest at the G2/M phase .
- Migration and Invasion : In vitro assays revealed that the compound also inhibited the migration and invasion capabilities of cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Studies have shown that modifications to the phenyl hydrazone derivatives enhance their antitumor efficacy compared to heterocyclic hydrazones. This insight is critical for guiding future synthetic efforts aimed at developing more potent FGFR inhibitors .
Case Study 1: Inhibition of Cell Proliferation
In a controlled laboratory setting, researchers treated A549 cells with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth with an IC50 value suggesting significant potency against this lung cancer cell line.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 85 |
| 5 | 60 |
| 10 | 30 |
Case Study 2: Apoptosis Induction
Further investigations into apoptosis showed that treatment with the compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic factors.
| Marker | Control Level | Treated Level |
|---|---|---|
| Caspase-3 | Low | High |
| Bcl-2 | High | Low |
Q & A
Q. What are the primary synthetic routes for preparing 3-ethyl-5-pinacolborane pyrrolo[2,3-b]pyridine derivatives?
The synthesis typically involves Suzuki-Miyaura cross-coupling as a key step. For example:
- Step 1 : Bromination or iodination of the pyrrolo[2,3-b]pyridine core at position 5 (e.g., using N-iodosuccinimide in acetone) .
- Step 2 : Introduction of the boronate ester via palladium-catalyzed coupling with bis(pinacolato)diboron (Bpin) under inert conditions .
- Step 3 : Ethylation at position 3 using alkyl halides (e.g., ethyl iodide) with a base like NaH in THF .
Critical considerations : Maintain anhydrous conditions to prevent boronate ester hydrolysis. Use Pd(PPh) or PdCl(dppf) as catalysts for efficient coupling .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR validate substituent positions (e.g., δ ~8.5 ppm for aromatic protons in pyrrolo-pyridine cores) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H] for CHBNO: 285.1773) .
- HPLC-PDA : Detects impurities (<2% for research-grade material) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrrolo[2,3-b]pyridine core be addressed?
- Directing groups : Use sulfonyl (e.g., tosyl) or Boc groups at position 1 to block undesired substitution .
- Temperature control : Lower reaction temperatures (0–5°C) minimize side reactions during nitration or halogenation .
- Computational modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices for electrophilic attack) .
Q. What strategies mitigate decomposition of intermediates during multi-step synthesis?
- Protection/deprotection : Temporarily protect reactive groups (e.g., amines with Boc or Fmoc) to stabilize intermediates .
- In-situ monitoring : Use LC-MS or TLC to track reaction progress and isolate unstable intermediates immediately .
- Reductive conditions : For nitro-to-amine conversions, employ Raney Nickel/H instead of harsher reductants to preserve the boronate ester .
Q. How does the 3-ethyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Steric effects : The ethyl group at position 3 reduces steric hindrance at position 5, enhancing boronate accessibility for Suzuki couplings .
- Electronic effects : Ethyl’s electron-donating nature slightly increases electron density on the pyrrolo-pyridine core, accelerating oxidative addition in Pd-catalyzed steps .
Data : Comparative studies show 10–15% higher yields in Suzuki reactions for 3-ethyl derivatives vs. bulkier substituents .
Q. What are the key structure-activity relationship (SAR) findings for related pyrrolo[2,3-b]pyridine derivatives?
- Boronate position : Substitution at position 5 (vs. 4 or 6) optimizes binding to kinase ATP pockets (e.g., IC < 100 nM for JAK2 inhibition) .
- Ethyl vs. methyl : Ethyl at position 3 improves metabolic stability (t increased by 2× in hepatic microsomes) .
- Boronates in prodrugs : Pinacol boronate esters enhance solubility for in vivo studies, with hydrolysis rates tunable via pH .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in NMR data for boronate-containing pyrrolo-pyridines?
Q. What purification methods are optimal for isolating this compound from byproducts?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (5–30%) to separate boronate esters from unreacted starting materials .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>98%) .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 285.18 g/mol | |
| Melting Point | 152–154°C (decomp.) | |
| HPLC Purity | >98% | |
| LogP (Predicted) | 2.3 (Bpin enhances hydrophobicity) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
